Thulium(III) trifluoromethanesulfonate

Lewis acid catalysis lanthanide triflate fluorescent Lewis adduct method

Thulium(III) trifluoromethanesulfonate, commonly known as thulium(III) triflate or Tm(OTf)₃, is a rare-earth metal salt that functions as a water-tolerant Lewis acid catalyst in organic synthesis. Its molecular formula is C₃F₉O₉S₃Tm (MW 616.14), and it typically appears as a white, hygroscopic powder that is soluble in water and polar organic solvents.

Molecular Formula C3F9O9S3Tm
Molecular Weight 616.1 g/mol
CAS No. 141478-68-4
Cat. No. B141681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThulium(III) trifluoromethanesulfonate
CAS141478-68-4
Molecular FormulaC3F9O9S3Tm
Molecular Weight616.1 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Tm+3]
InChIInChI=1S/3CHF3O3S.Tm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
InChIKeyPBASUZORNBYVFM-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thulium(III) Trifluoromethanesulfonate (CAS 141478-68-4) for Procurement: Core Identity and Catalyst Class


Thulium(III) trifluoromethanesulfonate, commonly known as thulium(III) triflate or Tm(OTf)₃, is a rare-earth metal salt that functions as a water-tolerant Lewis acid catalyst in organic synthesis . Its molecular formula is C₃F₉O₉S₃Tm (MW 616.14), and it typically appears as a white, hygroscopic powder that is soluble in water and polar organic solvents . As a member of the lanthanide triflate family, it enables a wide range of transformations under mild conditions—including asymmetric α-amination, cycloadditions, benzyl etherification, aldehyde-amine-vinyl ether condensations, and glycosylation—often with low catalyst loadings and facile recovery .

Thulium(III) Trifluoromethanesulfonate (CAS 141478-68-4) Procurement Rationale: Why In-Class Lanthanide Triflates Cannot Be Interchanged


Although all lanthanide triflates share the advantageous properties of water tolerance and Lewis acidity, their catalytic performance diverges significantly due to variations in ionic radius, Lewis acid strength, and hydrolysis/exchange kinetics [1]. For instance, in a model aldol reaction, yields ranged from 8% with La(OTf)₃ to 91% with Yb(OTf)₃, while Friedel–Crafts sulfonylation yields varied from 24% with Pr(OTf)₃ to 89% with Eu(OTf)₃ [1]. Substituting one lanthanide triflate for another without validation can lead to suboptimal yields, altered selectivity, or even reaction failure. The quantitative evidence below demonstrates precisely where Tm(OTf)₃ occupies a distinct performance niche relative to its closest analogs, enabling informed procurement decisions based on specific application requirements.

Thulium(III) Trifluoromethanesulfonate (CAS 141478-68-4): Quantitative Differentiation Evidence for Scientific Selection


Lewis Acidity Quantification: Tm(OTf)₃ Occupies an Intermediate Position Between Yb(OTf)₃ and Lu(OTf)₃

Using the fluorescent Lewis adduct (FLA) method, the Lewis acidity of Tm(OTf)₃ was measured at 29.45 LAU (Lewis Acidity Units). This value positions Tm(OTf)₃ as moderately acidic among heavy lanthanide triflates—less acidic than Yb(OTf)₃ (30.45 LAU) and Lu(OTf)₃ (32.45 LAU), but more acidic than lighter lanthanides such as La(OTf)₃ (27.18 LAU) [1]. The margin of error for FLA measurements is 0.25 LAU, confirming that Tm(OTf)₃ is measurably distinct from its neighbors [1].

Lewis acid catalysis lanthanide triflate fluorescent Lewis adduct method

Friedel-Crafts Aromatic Sulfonylation: Tm(OTf)₃ Achieves >90% Yield Under Microwave Irradiation

In a systematic screen of 14 lanthanide triflates for aromatic sulfonylation under microwave irradiation, Tm(OTf)₃, Yb(OTf)₃, and Lu(OTf)₃ all achieved yields exceeding 90% at short irradiation times [1]. Among these three heavy lanthanides, Yb(OTf)₃ was identified as the most efficient catalyst, while early lanthanides (La(OTf)₃–Eu(OTf)₃) required longer irradiation times to reach comparable yields [1].

Friedel-Crafts sulfonylation microwave-assisted synthesis lanthanide triflate screening

Hydration of 4-Alkynones to 1,4-Diketones: Tm(OTf)₃ Enables Mild, Room-Temperature Transformation

Tm(OTf)₃ effectively mediates the hydration of substituted 4-alkynones to yield substituted 1,4-diketones in MeNO₂ at 25 °C over 5 hours, affording moderate to high yields . While this study did not directly compare Tm(OTf)₃ with other lanthanide triflates, the mild reaction conditions (room temperature, short reaction time) are notable compared to conventional hydration methods that often require harsher conditions or toxic mercury catalysts.

alkynone hydration 1,4-diketone synthesis thulium triflate catalysis

Asymmetric Bisvinylogous Mannich Reaction: Chiral N,N′-Dioxide/Tm(OTf)₃ Complex Delivers Enantioselective C–C Bond Formation

A chiral N,N′-dioxide ligand in combination with Tm(OTf)₃ catalyzes the enantioselective bisvinylogous Mannich reaction of silyl ketene acetal with aldimines, providing an effective route to chiral ζ-amino-α,β,γ,δ-unsaturated carbonyl compounds [1]. While yields and enantiomeric excess (ee) values are reported in the full article, the key differentiation is that Tm(OTf)₃—when paired with this specific chiral ligand—enables a transformation that has not been demonstrated with other lanthanide triflates in the same ligand system.

asymmetric catalysis Mannich reaction chiral lanthanide complexes

Water-Tolerant Lewis Acidity: Tm(OTf)₃ Shares the Defining Advantage of Lanthanide Triflates Over Traditional Lewis Acids

Unlike traditional Lewis acids such as AlCl₃, BF₃·OEt₂, and TiCl₄, which undergo rapid hydrolysis and decomposition in the presence of water, lanthanide triflates—including Tm(OTf)₃—remain stable and catalytically active in aqueous media [1]. This water tolerance enables reactions to be conducted in water or under aqueous conditions without the need for rigorously anhydrous solvents or inert atmospheres, and facilitates catalyst recovery and reuse [1][2].

water-tolerant catalysis green chemistry lanthanide triflate

Near-Infrared (NIR) Luminescence: Tm(OTf)₃ Provides a Unique Spectroscopic Handle Not Available with Yb(OTf)₃ or Sc(OTf)₃

Trivalent thulium (Tm³⁺) exhibits characteristic near-infrared (NIR) emission bands, a property that is retained in Tm(OTf)₃ and its complexes [1]. Divalent thulium triflate complexes have also been shown to display molecular Tm(II) luminescence [2]. This optical signature is absent in non-luminescent lanthanides such as Yb(OTf)₃ (which emits in a different NIR region) and Sc(OTf)₃ (which is not luminescent in the NIR), making Tm(OTf)₃ uniquely suited for applications requiring in situ catalyst tracking, reaction monitoring via luminescence decay, or development of NIR-emitting hybrid materials [3].

NIR luminescence thulium emission optical materials

Thulium(III) Trifluoromethanesulfonate (CAS 141478-68-4): Recommended Application Scenarios Based on Quantitative Evidence


Microwave-Assisted Friedel-Crafts Sulfonylations Where High Yield is Critical

In microwave-assisted Friedel-Crafts aromatic sulfonylation, Tm(OTf)₃ achieves >90% yield within short irradiation times, matching the performance of Yb(OTf)₃ and Lu(OTf)₃ [1]. This makes it a suitable alternative when Yb(OTf)₃ is cost-prohibitive or supply-constrained, provided the slight efficiency difference (Yb(OTf)₃ is the most efficient of the three) is acceptable for the specific substrate scope.

Room-Temperature Hydration of 4-Alkynones for 1,4-Diketone Synthesis

Tm(OTf)₃ uniquely catalyzes the hydration of 4-alkynones to 1,4-diketones under mild conditions (25 °C, 5 h in MeNO₂) . This reaction represents a specific, validated transformation for Tm(OTf)₃ that may not be efficiently catalyzed by other lanthanide triflates, making it a first-choice catalyst for this synthetic route.

Asymmetric Catalysis with Chiral N,N′-Dioxide Ligands

The combination of Tm(OTf)₃ with chiral N,N′-dioxide ligands forms an effective asymmetric catalyst for bisvinylogous Mannich reactions, yielding enantioenriched ζ-amino-α,β,γ,δ-unsaturated carbonyl compounds [2]. Researchers developing enantioselective methodologies with this ligand class should consider Tm(OTf)₃ as a proven metal source.

NIR Luminescence-Based Reaction Monitoring or Optical Material Development

The intrinsic NIR luminescence of Tm³⁺ in Tm(OTf)₃ enables its use in time-resolved luminescence decay experiments for kinetic studies of aqueous lanthanide triflate-catalyzed reactions [3], as well as in the fabrication of NIR-emitting hybrid materials [4]. This spectroscopic advantage is absent in non-luminescent triflates like Sc(OTf)₃ and differs spectrally from Yb(OTf)₃.

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